molecular formula C18H18N2O2 B2598956 N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzamide CAS No. 954721-75-6

N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzamide

Cat. No.: B2598956
CAS No.: 954721-75-6
M. Wt: 294.354
InChI Key: PGVPIQUTCISYDJ-UHFFFAOYSA-N
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Description

N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzamide: is a chemical compound that features a pyrrolidine ring with a phenyl group and a benzamide moiety

Scientific Research Applications

N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It may be used in the development of new materials with specific chemical properties.

Future Directions

The future directions for this compound could involve further structural optimization of its derivatives, which could lead to improved production and quality control of monoclonal antibodies . Additionally, the compound’s potential in innovative research and its promising contributions to various fields suggest that it could be used in diverse scientific applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzamide typically involves a multi-step process. One common method starts with the transformation of itaconic acid into 1-methyl and 1-phenyl substituted pyrimidine-5-carboxylic acids. This is followed by amidation with a series of aliphatic amines to afford the corresponding carboxamides .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes with optimization for large-scale production, including the use of automated reactors and continuous flow systems to enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions: N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups.

    Reduction: Reduction reactions can modify the ketone group to an alcohol.

    Substitution: The benzamide moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide or potassium carbonate.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Mechanism of Action

The mechanism of action of N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to modulate signaling pathways involved in cellular processes.

Comparison with Similar Compounds

  • N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)pyrimidine-5-carboxamide
  • N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)pyrazole-4-carboxamide

Uniqueness: N-((5-oxo-1-phenylpyrrolidin-3-yl)methyl)benzamide is unique due to its specific structural features, such as the combination of a pyrrolidine ring with a benzamide moiety. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O2/c21-17-11-14(13-20(17)16-9-5-2-6-10-16)12-19-18(22)15-7-3-1-4-8-15/h1-10,14H,11-13H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PGVPIQUTCISYDJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN(C1=O)C2=CC=CC=C2)CNC(=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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